molecular formula C10H5BrN2O4 B11831220 4-Bromo-7-nitroquinoline-3-carboxylic acid CAS No. 1378260-40-2

4-Bromo-7-nitroquinoline-3-carboxylic acid

Cat. No.: B11831220
CAS No.: 1378260-40-2
M. Wt: 297.06 g/mol
InChI Key: RNEURQURSCOFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrN2O4. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of bromine and nitro groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-nitroquinoline-3-carboxylic acid typically involves the nitration of 4-bromoquinoline-3-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7-position of the quinoline ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-7-nitroquinoline-3-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity or alteration of protein function. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-nitroquinoline-3-carboxylic acid
  • 4-Fluoro-7-nitroquinoline-3-carboxylic acid
  • 4-Iodo-7-nitroquinoline-3-carboxylic acid

Uniqueness

4-Bromo-7-nitroquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and polarizability make it particularly suitable for specific synthetic applications and biological interactions .

Properties

CAS No.

1378260-40-2

Molecular Formula

C10H5BrN2O4

Molecular Weight

297.06 g/mol

IUPAC Name

4-bromo-7-nitroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrN2O4/c11-9-6-2-1-5(13(16)17)3-8(6)12-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

RNEURQURSCOFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.